Product packaging for Bicyclo[3.1.1]heptan-2-one(Cat. No.:CAS No. 17159-87-4)

Bicyclo[3.1.1]heptan-2-one

Cat. No.: B3032426
CAS No.: 17159-87-4
M. Wt: 110.15 g/mol
InChI Key: PMAXNHPFNDQMAO-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptan-2-one (CAS 17159-87-4) is a versatile bicyclic ketone with the molecular formula C7H10O and a molecular weight of 110.15. It is characterized by a boiling point of 80-85 °C at 15 Torr and a predicted density of 1.082 g/cm³. This compound should be stored at 0-8 °C to maintain stability. In modern research, the bicyclo[3.1.1]heptane scaffold has gained significant importance as a saturated bioisostere for meta-substituted benzene rings in medicinal chemistry. This application is crucial for designing new drug candidates with improved properties, such as enhanced solubility, metabolic stability, and membrane permeability compared to their aromatic counterparts. The framework is accessed via innovative synthetic methodologies, including radical ring-opening reactions of [3.1.1]propellane. This compound serves as a key synthetic intermediate and building block for the exploration of these novel bioisosteres and in other advanced organic syntheses. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B3032426 Bicyclo[3.1.1]heptan-2-one CAS No. 17159-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.1.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-2-1-5-3-6(7)4-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAXNHPFNDQMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CC1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338408
Record name Bicyclo[3.1.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17159-87-4
Record name Bicyclo[3.1.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bicyclo 3.1.1 Heptan 2 One and Its Derivatives

Construction of the Bicyclo[3.1.1]heptane Core System

The synthesis of the bicyclo[3.1.1]heptane core is predominantly achieved through the manipulation of highly strained polycyclic hydrocarbons. These precursors, possessing significant ring strain, can undergo selective bond cleavage and subsequent functionalization to yield the desired bicyclic system.

The inherent strain in small, bridged ring systems provides a thermodynamic driving force for ring-opening reactions. This principle is harnessed to construct the bicyclo[3.1.1]heptane skeleton from precursors like [3.1.1]propellane and bicyclo[1.1.0]butanes.

[3.1.1]Propellane has emerged as a versatile and scalable precursor for the synthesis of bicyclo[3.1.1]heptanes (BCHeps). researchgate.netnih.gov Its central, highly strained carbon-carbon bond is susceptible to cleavage, allowing for the introduction of a wide array of functional groups at the bridgehead positions. A scalable, multi-gram synthesis of [3.1.1]propellane has been developed, making it a readily accessible starting material. researchgate.netnih.gov

Ring-Opening Reactions of Strained Precursors

Synthesis from [3.1.1]Propellane and Its Functionalization
Radical Ring-Opening Pathways

The ring-opening of [3.1.1]propellane can be effectively initiated by radical species. researchgate.netnih.gov This approach allows for the formation of medicinally relevant carbon- and heteroatom-substituted bicyclo[3.1.1]heptanes. researchgate.net These transformations can be initiated using various methods, including photoredox catalysis or chemical initiators like triethylborane. researchgate.netedandersonchem.org A notable advantage of these radical processes is the absence of 'staffane' byproducts, which can arise from the oligomerization of the propellane starting material. researchgate.net

The functionalization of [3.1.1]propellane can be achieved through photocatalyzed-atom transfer radical addition (ATRA) reactions. nih.gov For instance, using blue light irradiation, various organohalides can be added across the central bond of [3.1.1]propellane to furnish functionalized bicyclo[3.1.1]heptyl iodides. researchgate.netnih.gov These reactions proceed under mild conditions and demonstrate good functional group tolerance. researchgate.net

Initiator/CatalystReactantProduct TypeReference
Ir(ppy)₃, blue LEDsOrganohalidesCarbon/halogen-substituted BCHeps researchgate.net
Et₃BOrganohalidesCarbon/halogen-substituted BCHeps researchgate.net
Dual photoredox/Cu-catalysisIodonium dicarboxylates, N-heteroarenesNitrogen-substituted BCHeps researchgate.net
Direct reactionChalcogen-X compoundsChalcogen-substituted BCHeps researchgate.net
Functionalization Protocols for [3.1.1]Propellane

The initial products from the ring-opening of [3.1.1]propellane can be further elaborated to introduce additional diversity. For example, the resulting bicyclo[3.1.1]heptyl iodides can undergo iron-catalyzed Kumada coupling with Grignard reagents to form new carbon-carbon bonds. nih.govedandersonchem.org Furthermore, ester functionalities can be hydrolyzed and subsequently oxidized to yield carboxylic acids, providing a handle for further derivatization. nih.gov These post-functionalization strategies significantly expand the scope of accessible bicyclo[3.1.1]heptane derivatives. acs.org

Recent advancements have also demonstrated the synthesis of heteroatom-containing bicyclo[3.1.1]heptanes (hetero-BCHeps) through the radical ring-opening of hetero[3.1.1]propellanes. thieme-connect.comchemrxiv.org These heterocyclic propellanes, containing oxygen, nitrogen, or sulfur in the three-atom bridge, can be synthesized on a gram scale and undergo similar radical-based ring-opening reactions to provide access to a diverse range of hetero-BCHeps. thieme-connect.com

Bicyclo[1.1.0]butanes (BCBs) are another class of highly strained molecules that serve as valuable precursors for the synthesis of bicyclic systems, including bicyclo[3.1.1]heptanes. nih.govchinesechemsoc.org The high strain energy of BCBs facilitates their participation in various cycloaddition reactions. chinesechemsoc.org These reactions can be initiated through different catalytic methods, including photoredox catalysis and Lewis acid catalysis. nih.govresearchgate.net

Cycloaddition Strategies Involving Bicyclo[1.1.0]butanes (BCBs)
Formal [3σ+2σ] Cycloadditions

A notable strategy for constructing the bicyclo[3.1.1]heptane core is the formal [3σ+2σ] cycloaddition of BCBs with cyclopropylamines. nih.gov This reaction, which can be induced by photoredox catalysis under mild conditions, provides access to trisubstituted 4-aminobicyclo[3.1.1]heptanes. nih.gov The mechanism involves the single-electron oxidation of the cyclopropylamine (B47189) to a radical cation, which then undergoes ring-opening and subsequent addition to the BCB. nih.gov This method is significant as it represents the first photoinduced construction of bicyclo[3.1.1]heptanes. nih.gov

In a typical reaction, a photocatalyst such as Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ is used in a solvent like DMSO under blue light irradiation. nih.gov The reaction demonstrates good scope with respect to both the cyclopropylamine and the BCB, tolerating a range of functional groups. nih.gov The resulting aminobicyclo[3.1.1]heptanes can be further functionalized, for example, by hydrolysis of an ester group to a carboxylic acid. nih.gov

Reactant 1Reactant 2Catalyst/ConditionsProductReference
Bicyclo[1.1.0]butane (BCB)Cyclopropylamine (CPA)Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, blue light4-Aminobicyclo[3.1.1]heptane nih.gov

This photocatalytic approach offers a sustainable and straightforward route to multifunctionalized bicyclo[3.1.1]heptanes. nih.gov Other formal cycloadditions, such as [2σ+2σ] radical cycloadditions between BCBs and cyclopropyl (B3062369) ketones, have also been developed, further expanding the toolkit for synthesizing highly substituted bicyclo[3.1.1]heptane derivatives. acs.org

[2σ+2σ] Radical Cycloadditions

A novel and atom-economical approach to the bicyclo[3.1.1]heptane skeleton involves the [2σ+2σ] radical cycloaddition. researchgate.netacs.orgnih.gov This method deviates from traditional cycloadditions that typically involve at least one π-bond component. researchgate.netnih.gov

One notable example is the reaction between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl ketones. researchgate.netnih.gov This reaction is catalyzed by a combination of a simple tetraalkoxydiboron(4) compound, B₂pin₂, and 3-pentyl isonicotinate. researchgate.netacs.orgnih.gov The process is understood to proceed through a pyridine-assisted boronyl radical catalytic cycle. researchgate.netacs.org This methodology has proven to be highly effective, yielding a broad range of highly functionalized bicyclo[3.1.1]heptane derivatives with up to six substituents on the core structure, and in some cases, with isolated yields as high as 99%. researchgate.netacs.org

The resulting bicyclo[3.1.1]heptane derivatives are valuable as they can act as 3D bioisosteres of benzenes and are the foundational skeleton of many terpene natural products. researchgate.netnih.gov

Metal-Catalyzed Cycloadditions (e.g., Silver, Palladium, Iridium, Gallium)

Various metals have been successfully employed to catalyze cycloaddition reactions leading to the formation of bicyclo[3.1.1]heptane and its derivatives. These catalysts offer unique pathways for ring formation and functionalization.

Silver (Ag): Silver catalysis has been utilized in the dearomative [2π+2σ] cycloadditions of indoles with bicyclobutanes. chemrxiv.org This strain-release dearomative cycloaddition proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. chemrxiv.org It has been shown to form fused bicyclo[2.1.1]hexanes bearing three quaternary carbon centers in high yields. chemrxiv.org While this specific example leads to a bicyclo[2.1.1]hexane, the underlying principle of silver-catalyzed activation of bicyclobutanes is relevant to the broader field of synthesizing bridged bicyclic systems. chemrxiv.orgrsc.org Mechanistic studies suggest that silver catalysis can involve the formation of an argento cationic intermediate through the cleavage of a C-C bond in the bicyclobutane. rsc.org

Palladium (Pd): Palladium catalysis has been instrumental in developing switchable cycloaddition reactions. For instance, palladium-catalyzed ligand-controlled cycloadditions of bicyclobutanes and vinyl oxiranes can be directed to form either eight-membered ethers or 2-oxabicyclo[3.1.1]heptanes. acs.org The choice of ligand is crucial; for example, the Cy-DPEphos ligand promotes the selective hetero-[2σ+2σ] cycloaddition to yield the 2-oxabicyclo[3.1.1]heptane framework. acs.org Furthermore, palladium has been used in double strain-release (3+3) cycloadditions of bicyclo[1.1.0]butanes and vinylcyclopropanes to produce vinylbicyclo[3.1.1]heptanes. rsc.orgresearchgate.net

Iridium (Ir): Iridium catalysts have been employed in the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures through a relay catalysis mechanism. chinesechemsoc.org This process involves a Lewis acid-catalyzed ring-opening of bicyclo[1.1.0]butane ketones followed by an intramolecular enantioselective ring closure via chiral iridium-catalyzed allyl substitution. chinesechemsoc.org Iridium photocatalysts are also central to photochemical cycloadditions for synthesizing bicyclo[3.1.1]heptane derivatives. vulcanchem.comchemrxiv.org

Gallium (Ga): Gallium triflate (Ga(OTf)₃) has been identified as an effective Lewis acid catalyst for the (3+2) cycloaddition between N-aryl imines and bicyclo[1.1.0]butane esters or amides, leading to the formation of aza-bicyclo[2.1.1]hexanes. chinesechemsoc.org This was a pioneering example of Lewis acid-catalyzed cycloadditions with bicyclobutanes. chinesechemsoc.org While the product is a bicyclo[2.1.1]hexane, the methodology opened new avenues for dipolar cyclizations of bicyclobutanes, which are precursors for bicyclo[3.1.1]heptane systems. chinesechemsoc.org

Metal-Catalyzed Cycloadditions for Bicyclo[3.1.1]heptane and Derivatives
Metal CatalystReaction TypeReactantsProductKey Features
Silver (Ag)Dearomative [2π+2σ] CycloadditionIndoles and BicyclobutanesIndoline-fused Bicyclo[2.1.1]hexanesMild conditions, tolerance of functional groups. chemrxiv.org
Palladium (Pd)Hetero-[2σ+2σ] CycloadditionBicyclobutanes and Vinyl Oxiranes2-Oxabicyclo[3.1.1]heptanesLigand-controlled selectivity. acs.org
Iridium (Ir)Enantioselective Relay CatalysisBicyclo[1.1.0]butane ketones and N-allyl carbonatesChiral 2-Azabicyclo[3.1.1]heptanesHigh enantioselectivity. chinesechemsoc.org
Gallium (Ga)(3+2) CycloadditionN-aryl imines and Bicyclo[1.1.0]butane esters/amidesAza-bicyclo[2.1.1]hexanesFirst Lewis acid-catalyzed cycloaddition with BCBs. chinesechemsoc.org
Photochemical Cycloadditions to Generate Bicyclo[3.1.1]heptanes

Photochemical methods provide a powerful and sustainable means to construct the bicyclo[3.1.1]heptane framework, often under mild conditions. acs.orgnih.govacs.orgnih.gov These reactions typically involve the generation of radical intermediates that undergo subsequent cyclization.

A significant development in this area is the photoinduced [3σ+2σ] cycloaddition for the synthesis of trisubstituted bicyclo[3.1.1]heptanes. acs.orgnih.govacs.orgnih.gov This reaction utilizes bicyclo[1.1.0]butanes and cyclopropylamines as starting materials. acs.orgnih.govacs.orgnih.gov The process is often initiated by an iridium photocatalyst under blue light irradiation. vulcanchem.comnih.gov The reaction proceeds through the formation of a nitrogen radical cation from the cyclopropylamine, which then triggers the ring-opening of the bicyclo[1.1.0]butane and subsequent cyclization to form the bicyclo[3.1.1]heptane ring system. nih.gov This method is notable for its operational simplicity and the ability to produce unique meta-substituted arene bioisosteres. acs.orgnih.govacs.orgnih.gov

Another photochemical approach involves the formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes with alkenes. nih.gov This reaction represents the first reported method to convert a bicyclo[1.1.1]pentane skeleton into a bicyclo[3.1.1]heptane skeleton. nih.gov The key step involves the photochemical generation of an imine diradical, which then adds to an alkene followed by cyclization. nih.gov Hydrolysis of the resulting imine product yields poly-substituted bicyclo[3.1.1]heptan-1-amines, which are valuable building blocks in medicinal chemistry due to their sp³-rich character. nih.gov

Furthermore, iridium-catalyzed [2+2] photocycloadditions through visible light-induced energy transfer have been used to generate aryl-fused bicyclo[3.1.1]heptane frameworks. chemrxiv.org These reactions are thought to proceed via an excited styrene (B11656) intermediate that undergoes a formal [2+2] addition with an electron-deficient alkene. chemrxiv.org

Rearrangement-Based Syntheses of Bicyclo[3.1.1]heptan-2-one from Non-Bicyclo[3.1.1]heptane Precursors

The synthesis of the bicyclo[3.1.1]heptane framework can also be achieved through molecular rearrangements of non-bicyclo[3.1.1]heptane precursors. A notable example is the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.org This rearrangement, catalyzed by catalytic amounts of pyridinium (B92312) chloride, yields 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes. acs.org These products are significant as they can serve as saturated isosteres of meta-substituted phenyl rings, mimicking the geometric arrangement of the aromatic system. acs.org

Introduction and Modification of the Ketone Functionality

Once the bicyclo[3.1.1]heptane skeleton is formed, the introduction and modification of the ketone group at the C2 position are crucial steps in the synthesis of this compound and its analogs.

Oxidation Reactions to Form the this compound Moiety

The ketone functionality in this compound can be introduced through the oxidation of a corresponding alcohol precursor. Standard oxidizing agents can be employed for this transformation. For instance, the oxidation of a bicyclo[3.1.1]heptan-2-ol would yield the desired this compound. This is a common and fundamental transformation in organic synthesis.

Stereoselective and Enantioselective Synthesis of this compound and Chiral Analogues

The synthesis of chiral this compound and its analogues is of great interest due to the importance of stereochemistry in biological activity. Several strategies have been developed to achieve high levels of stereocontrol.

Palladium-catalyzed asymmetric cross-dimerization of two strained rings has been shown to produce chiral 2-oxabicyclo[3.1.1]heptanes with high enantiomeric excess (94–99% ee) using a chiral (S)-DTBM-Segphos ligand. acs.org

Enantioselective formal (3+3) cycloaddition of indolyl methanol (B129727) derivatives with bicyclo[1.1.0]butanes, catalyzed by a chiral phosphoric acid, has been used to construct chiral indolo-bicyclo[3.1.1]heptane scaffolds. chinesechemsoc.org

Furthermore, the use of chiral amino/hydroxy acid-derived redox-active esters in photoredox catalysis with bicyclo[1.1.0]butanes can lead to the formation of enantioenriched hetero-bicyclo[3.1.1]heptanes. researchgate.net

Iridium-catalyzed relay catalysis has also been successfully applied to the enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures. chinesechemsoc.org

Reactivity and Mechanistic Investigations of Bicyclo 3.1.1 Heptan 2 One

Thermal and Photochemical Rearrangements

The bicyclo[3.1.1]heptane framework is susceptible to rearrangements under both thermal and photochemical conditions. These transformations often involve cleavage and reformation of bonds within the strained bicyclic system, leading to a variety of isomeric products.

Degenerate Thermal Isomerizations in Bicyclo[3.1.1]heptene Systems

While direct studies on the degenerate thermal isomerization of bicyclo[3.1.1]heptan-2-one are not extensively detailed, research on the closely related bicyclo[3.1.1]hept-2-ene provides significant insights. researchgate.net Thermal rearrangements of bicyclo[3.1.1]heptene and its derivatives often proceed through diradical intermediates. researchgate.net For instance, the pyrolysis of pinane (B1207555) and pinene-type compounds, which share the bicyclo[3.1.1]heptane skeleton, has been systematically studied to understand the reaction mechanisms and intermediates. researchgate.net These studies reveal that kinetic experiments under comparable conditions allow for the determination of activation parameters, offering a deeper understanding of the pyrolysis processes. researchgate.net The thermal isomerization of verbanone, a substituted this compound, is known to yield p-menthane-type and acyclic products through consecutive reactions. db-thueringen.de

Photoisomerization of Bicyclo[3.1.1]heptan-2-ones (e.g., 'Verbanones')

The photochemistry of bicyclo[3.1.1]heptan-2-ones, particularly derivatives like verbanones (6,6-dimethylbicyclo[3.1.1]heptan-2-ones), has been a subject of detailed investigation. cdnsciencepub.com Irradiation of these ketones, typically in a solvent like methanol (B129727), leads to a variety of products, predominantly unsaturated aldehydes. cdnsciencepub.comdoi.org This photochemical behavior shows parallels to that of α-cyclopropyl ketones. cdnsciencepub.com

Upon photolysis, saturated cyclic ketones generally undergo cleavage adjacent to the more highly substituted α-carbon. cdnsciencepub.com However, bicyclo[3.1.1]heptan-2-ones represent an exception to this rule. The photoinduced cleavage of these ketones, such as cis-verbanone, preferentially occurs at the bond between the carbonyl group and the less substituted α-carbon. cdnsciencepub.com This preference is attributed to the formation of a more stable alkyl radical and stereochemical interactions within the molecule. cdnsciencepub.com

The photolysis of cis-verbanone in methanol, for example, primarily yields an unsaturated aldehyde. cdnsciencepub.com The reaction is typically conducted using a medium-pressure mercury arc lamp, with sodium bicarbonate added to prevent the formation of ketals and acetals. doi.org The product distribution is influenced by factors such as the stability of the intermediate biradical and conformational factors. cdnsciencepub.com It has been estimated that a significant portion of the initially formed biradical may revert to the starting ketone rather than proceeding to form products. cdnsciencepub.com

A summary of the major photolysis products for a series of bicyclo[3.1.1]heptan-2-ones is presented below:

Starting KetoneMajor Photolysis Product(s)
cis-VerbanoneUnsaturated aldehyde
trans-VerbanoneUnsaturated aldehyde
NopinoneUnsaturated aldehyde

This table is based on findings from the photolysis of various bicyclo[3.1.1]heptan-2-ones in methanol. cdnsciencepub.com

The stereochemistry of the starting ketone plays a crucial role in determining the photochemical reaction pathway and the resulting product distribution. cdnsciencepub.com The preference for cleavage adjacent to the less substituted α-carbon is rationalized by considering the stereochemical interactions in the transition state. cdnsciencepub.com The photochemical behavior of these α-cyclobutyl ketones is more similar to α-cyclopropyl ketones than previously thought, with cleavage occurring on the side of the carbonyl group remote from the four-membered ring when possible. cdnsciencepub.com

Photoinduced Cleavage Reactions and Product Distributions

Skeletal Rearrangements of this compound Derivatives

The strained bicyclo[3.1.1]heptane (norpinyl) skeleton is prone to rearranging to the more stable bicyclo[2.2.1]heptane (norbornyl) system, particularly when cationic intermediates are involved.

Norpinyl-Norbornyl Rearrangements

The rearrangement of norpinyl cations to norbornyl cations is a well-documented phenomenon. dntb.gov.uadntb.gov.ua This rearrangement is especially favored when electron-accepting groups are present in the α-position of 2-norpinyl substrates, which destabilize the norpinyl cation. dntb.gov.ua The 2-norbornyl cation is known to be a particularly stable carbocation, and other related cations, such as the 1-norbornyl and 7-norbornyl cations, can rearrange to it. wikipedia.org

However, studies on 2-phenylbicyclo[3.1.1]hept-2-yl cations have shown that the norpinyl-norbornyl rearrangement occurs to a minor extent during solvolysis. researchgate.net Furthermore, the acid-catalyzed alkoxy exchange of 2,2-dimethoxybicyclo[3.1.1]heptane proceeds without any skeletal rearrangement. researchgate.net This indicates that the propensity for rearrangement is highly dependent on the specific substrate and reaction conditions.

Wolff Rearrangement and Related Carbene Intermediates

The Wolff rearrangement is a powerful reaction in organic chemistry where an α-diazocarbonyl compound rearranges to a ketene (B1206846), often induced by photolysis, thermolysis, or transition metal catalysis. wikipedia.org This rearrangement has been strategically employed in the synthesis of complex molecules containing the bicyclo[3.1.1]heptane core. researcher.lifemdpi.comnsf.gov In a common synthetic approach, a precursor with a larger ring system, such as a bicyclo[3.2.1]octane derivative, is converted to an α-diazoketone. mdpi.com Subsequent Wolff rearrangement induces a ring contraction, efficiently constructing the strained bicyclo[3.1.1]heptane skeleton. mdpi.comnsf.gov For instance, the total synthesis of the marine natural product acanthodoral, which features this bicyclic framework, utilized a Wolff rearrangement of an α-diazoketone derived from a bicyclo[3.2.1]octane system to create the key structural motif. mdpi.com This method is particularly effective for generating strained ring systems where other reactions might not succeed. wikipedia.org

While often used to build the scaffold, rearrangement reactions of this compound derivatives themselves can also occur, leading to ketene intermediates. Photolysis of a series of 6,6-dimethylbicyclo[3.1.1]heptan-2-ones in methanol has been shown to yield products derived from both radical pathways and ketene intermediates. cdnsciencepub.com In one specific case, the photolysis of a this compound derivative led to the formation of a saturated ester, a product indicative of a ketene intermediate formed via a pathway analogous to the Wolff rearrangement. cdnsciencepub.com

Carbene intermediates, which are central to some Wolff rearrangement mechanisms, are also featured in other reactions that produce bicyclo[3.1.1]heptanones. A notable example is the reaction of Fischer carbene complexes with 1,6-enynes to construct substituted bicyclo[3.1.1]heptan-6-ones, which serve as key synthons for the A-ring of taxane (B156437) diterpenes. researchgate.netmsu.edu The reaction between a chromium carbene complex and a dienyne can yield a mixture of the desired bicyclo[3.1.1]heptanone and a cyclobutenone. researchgate.net The product ratio is influenced by the electronic properties of the carbene complex, with more electron-deficient complexes favoring the formation of the bicycloheptanone product. researchgate.net

Nucleophilic and Electrophilic Reactions at the Ketone Center and Adjacent Carbons

The carbonyl group and the adjacent α-carbons are primary sites for reactivity in this compound. The ketone can undergo direct nucleophilic attack, or it can be deprotonated to form an enolate, which then reacts with electrophiles.

Due to the delocalization of the negative charge onto the oxygen atom, enolates are versatile nucleophiles that can react at either the α-carbon or the oxygen. libretexts.org The reaction at the α-carbon with an electrophile is a fundamental transformation. masterorganicchemistry.com Base-promoted halogenation, for example, proceeds through the formation of an enolate which then attacks the halogen. libretexts.org

A well-documented example involving the enolate of a this compound derivative is the dimerization of verbenone (B1202108). mdpi.com In the presence of a base like potassium hydroxide (B78521) (KOH), verbenone forms an extended enolate. This enolate then acts as a nucleophile in a Michael addition reaction with a second molecule of verbenone, which acts as the Michael acceptor. mdpi.com This γ,β-dimerization occurs under mild, solvent-free conditions, yielding the product in high yield after an extended period. mdpi.com

γ,β-Dimerization of (-)-Verbenone
ReactantReagentConditionsProductYieldReference
(-)-VerbenoneKOH (powdered)Solvent-free, Room Temperature, 1 week(1S,5R)-6,6-Dimethyl-4-(((1S,2S,5S)-2,6,6-trimethyl-4-oxobicyclo[3.1.1]heptan-2-yl)methyl)bicyclo[3.1.1]hept-3-en-2-one82% mdpi.com

The enolates of bicyclic ketones can also participate in reactions with other electrophiles. Research has shown that lithium enolates generated from cyclic ketones can react with electrophiles like phenyl vinyl sulfoxide. rsc.org Furthermore, the oxidative coupling of the enolate of verbenone with metal salts like Fe(III) and Cu(II) has been explored, demonstrating further reactivity pathways for this important intermediate. acs.org

Radical Reactions and Their Application in this compound Chemistry

Radical reactions are a cornerstone of modern organic synthesis and have been applied both in the synthesis of the bicyclo[3.1.1]heptane framework and in the functionalization of the ketone itself. figshare.comacs.orgnih.gov The strained nature of the bicyclic system lends itself to unique radical-driven transformations.

The photochemistry of 6,6-dimethylthis compound derivatives provides a clear example of radical reactions initiated from the ketone. cdnsciencepub.com The photolysis of these ketones in methanol leads predominantly to the formation of unsaturated aldehydes. cdnsciencepub.com This transformation is rationalized by an initial Norrish Type I cleavage of the bond between the carbonyl group and the more substituted α-carbon, which generates a more stable alkyl radical. This cleavage results in a biradical intermediate. Subsequent intramolecular hydrogen abstraction followed by further rearrangements and cleavage leads to the observed aldehyde products. cdnsciencepub.com The distribution of products is governed by stereochemical interactions and the stability of the radical intermediates formed during the reaction. cdnsciencepub.com

Major Products from Photolysis of Verbanone Derivatives in Methanol
Starting KetoneMajor Product TypeProposed IntermediateReference
cis-VerbanoneUnsaturated AldehydeBiradical cdnsciencepub.com
trans-VerbanoneUnsaturated AldehydeBiradical cdnsciencepub.com
EpinopinoneUnsaturated AldehydeBiradical cdnsciencepub.com

This photochemical behavior highlights a parallel between α-cyclobutyl ketones, like this compound, and α-cyclopropyl ketones, where cleavage occurs preferentially on the side of the carbonyl group away from the strained ring when possible. cdnsciencepub.com Radical-mediated reactions are also pivotal in building the bicyclo[3.1.1]heptane skeleton itself, for example, through the [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones. figshare.comacs.orgnih.gov Additionally, photocatalytic Minisci-type reactions have been used to introduce heterocyclic groups at the bridgehead position of bicyclo[3.1.1]heptane carboxylic acid derivatives, proceeding via radical intermediates. acs.org

Structural Characterization and Conformational Analysis of Bicyclo 3.1.1 Heptan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of bicyclo[3.1.1]heptane derivatives. Both ¹H and ¹³C NMR provide invaluable information regarding the connectivity, stereochemistry, and conformational preferences of these molecules.

The chemical shifts and coupling constants observed in the ¹H NMR spectra of bicyclo[3.1.1]heptane derivatives are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons. For instance, in a study of (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one-3,3-d₂, the ¹H NMR spectrum in CDCl₃ displayed distinct multiplets for the various protons, allowing for their assignment within the bicyclic framework. copernicus.org The presence of methyl groups, such as in 6,6-dimethylthis compound (nopinone), gives rise to characteristic singlet signals. copernicus.orgnist.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon in this compound derivatives typically resonates at a downfield chemical shift, often in the range of δ 210–215 ppm. copernicus.org The shieldings of the other carbon atoms within the bicyclic system are influenced by steric interactions and ring strain, with values generally appearing between δ 20–60 ppm. cdnsciencepub.com Comprehensive studies on a variety of pinane (B1207555) derivatives have demonstrated that the complete assignment of both ¹H and ¹³C NMR spectra is crucial for a thorough structural elucidation. research-nexus.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, further solidifying the structural assignments. mdpi.commdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Bicyclo[3.1.1]heptane Derivatives

Compound Nucleus Chemical Shift (δ, ppm)
(1R)-6,6-dimethylthis compound-3,3-d₂ copernicus.org ¹H 2.58 – 2.47 (m, 2H), 2.26 – 2.19 (m, 1H), 2.07 – 1.98 (m, 1H), 1.96 – 1.89 (m, 1H), 1.57 (d, J = 10.3 Hz, 1H), 1.32 (s, 3H), 0.84 (s, 3H)
(1R)-6,6-dimethylthis compound-3,3-d₂ copernicus.org ¹³C 215.07, 57.96, 41.22, 40.37, 32.01, 25.89, 25.25, 22.10, 21.20
Nopinone cdnsciencepub.com ¹³C Carbonyl carbon: ~215 ppm

The rigid and puckered nature of the bicyclo[3.1.1]heptane skeleton leads to distinct conformational possibilities. The six-membered ring can adopt a "boat" or a "chair-like" conformation, and the four-membered ring introduces significant strain. NMR data, particularly coupling constants and Nuclear Overhauser Effect (NOE) experiments, are instrumental in determining the preferred conformation and the stereochemical arrangement of substituents.

The vicinal coupling constants (³JHH) obtained from ¹H NMR spectra are related to the dihedral angle between the coupled protons through the Karplus equation. By analyzing these coupling constants, the spatial relationship between protons on adjacent carbons can be deduced, providing insights into the puckering of the rings. For example, the observation of a specific coupling constant between bridgehead protons can confirm the bicyclo[3.1.1]heptane skeleton. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful for determining the through-space proximity of protons. The observation of an NOE cross-peak between two protons indicates that they are close to each other in space, which is invaluable for assigning relative stereochemistry. mdpi.com For instance, in a derivative of bicyclo[3.1.1]heptane, an NOE correlation between a methyl group and a specific proton on the ring helped to establish the (Z)-stereochemistry of an exocyclic double bond. mdpi.com Temperature-dependent NMR studies can also be employed to investigate the dynamic equilibria between different conformations and to determine the energy barriers for conformational transitions. researchgate.net

1H NMR and 13C NMR Investigations for Structural Elucidation of Bicyclo[3.1.1]heptane Derivatives

Mass Spectrometry (MS) for Molecular Fragmentation and Structural Confirmation

Mass spectrometry is a vital tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. copernicus.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion, a radical cation formed upon ionization, undergoes characteristic fragmentation pathways that are indicative of the bicyclic structure. msu.edu Common fragmentation patterns for bicyclic ketones can involve cleavage of the bonds adjacent to the carbonyl group and rearrangements of the bicyclic framework. cdnsciencepub.com The fragmentation of nopinone, for example, has been studied to understand the behavior of the bicyclo[3.1.1]heptane system under electron ionization. nist.govnist.govresearchgate.net The analysis of these fragmentation patterns, often aided by isotopic labeling studies, helps to piece together the structure of the molecule. copernicus.org

Table 2: High-Resolution Mass Spectrometry Data for a Bicyclo[3.1.1]heptane Derivative

Compound Ion Calculated Exact Mass Found Mass
C₉H₁₂D₂O copernicus.org [M+H]⁺ 141.1243 141.1242

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural characterization of this compound.

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The most prominent and diagnostic absorption for this compound is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1700-1715 cm⁻¹. copernicus.orgcdnsciencepub.comcdnsciencepub.com The exact position of this band can be influenced by ring strain and the presence of other substituents. Other characteristic absorptions include the C-H stretching vibrations of the alkyl framework, which are usually observed around 2850-3000 cm⁻¹. copernicus.orgcdnsciencepub.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. libretexts.org For this compound, the carbonyl group exhibits a weak n→π* transition at a relatively long wavelength and a more intense π→π* transition at a shorter wavelength. cdnsciencepub.com The position and intensity of these absorptions can be affected by the solvent and the geometry of the molecule. While UV-Vis spectra are generally simpler than IR or NMR spectra, they can be useful for confirming the presence of the carbonyl chromophore and for studying conjugation effects in derivatives with unsaturated systems. libretexts.org

Table 3: Spectroscopic Data for Bicyclo[3.1.1]heptane Derivatives

Compound Technique Characteristic Absorption
(1R)-6,6-dimethylthis compound-3,3-d₂ copernicus.org FT-IR (neat) 1715 cm⁻¹ (C=O)
A this compound derivative cdnsciencepub.com IR (CCl₄) 1730 cm⁻¹ (C=O)

X-ray Diffraction Studies for Solid-State Structural Determination of Bicyclo[3.1.1]heptane Frameworks

While NMR provides detailed information about the structure in solution, X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state. For crystalline derivatives of bicyclo[3.1.1]heptane, single-crystal X-ray analysis can provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the bicyclic system. nih.govchemrxiv.orgnih.gov

X-ray crystallography has been instrumental in confirming the three-dimensional structures of complex bicyclo[3.1.1]heptane derivatives, including the stereochemical assignments that were tentatively made based on NMR data. mdpi.comnih.govmdpi.com For example, the solid-state structure of a 4-aminobicyclo[3.1.1]heptane derivative was confirmed by single-crystal X-ray analysis, providing definitive proof of its three-dimensional arrangement. nih.gov In another study, the structure of a derivative obtained from the hydrovinylation of nopadiene was unequivocally established through X-ray diffraction of its 2,4-dinitrophenylhydrazone derivative. mdpi.com These solid-state structures serve as a valuable benchmark for comparison with computational models and for understanding the influence of the crystal packing forces on the molecular conformation. researchgate.netchemrxiv.org

Computational and Theoretical Investigations of Bicyclo 3.1.1 Heptan 2 One

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry, offering a favorable balance between accuracy and computational cost. daffodilvarsity.edu.bd It is particularly well-suited for exploring the potential energy surfaces of reactions involving bicyclo[3.1.1]heptane systems.

Researchers have employed DFT calculations to investigate various reactions, including cycloadditions and rearrangements. For instance, in the context of synthesizing bicyclo[3.1.1]heptane skeletons, DFT has been used to rationalize the regiochemical outcomes of intramolecular [2+2] cycloadditions of ene-keteniminium ions. acs.orgresearchgate.netpku.edu.cn These studies reveal that the reaction can be under kinetic, thermodynamic, or dynamic control, influenced by factors like tethers and substituents. acs.orgresearchgate.netpku.edu.cn

DFT calculations are also crucial for locating and characterizing transition states, which are the highest energy points along a reaction pathway. By calculating the energy of these transition states, chemists can predict the feasibility and rate of a reaction. For example, in the Lewis acid-catalyzed [8+3] cycloaddition of bicyclo[1.1.0]butanes with troponoids to form hetero-bicyclo[3.1.1]heptanes, DFT calculations supported a mechanism involving a concerted SN2 nucleophilic addition. acs.org The computed energy barriers for different pathways help to explain the observed product distribution. chemrxiv.org

In another study, DFT calculations were used to investigate the enantioselective formal (3 + 3) cycloaddition of bicyclo[1.1.0]butanes with nitrones. The calculations helped to elucidate the origin of enantiocontrol by identifying the key noncovalent interactions between the chiral catalyst and the substrates in the transition state. nih.gov Specifically, the energy difference between the two transition states leading to the (S) and (R) enantiomers was calculated to be 2.2 kcal/mol, which is consistent with the high enantioselectivity observed experimentally. nih.gov

Table 1: Examples of DFT Applications in Bicyclo[3.1.1]heptane Chemistry

Reaction TypeSystem StudiedComputational MethodKey Findings
Formal [4π+2σ] CycloadditionBicyclo[1.1.0]butanes with nitronesDFTThe reaction proceeds via nucleophilic addition followed by intramolecular cyclization. researchgate.net
Formal (3 + 3) CycloadditionBicyclo[1.1.0]butanes with nitronesDFT (PBE0/6-31G(d)-SDD)A linear relationship between catalyst and product ee values suggests a monomeric active catalyst. The calculated energy difference of 2.2 kcal/mol between transition states explains the high enantioselectivity. nih.gov
[8+3] CycloadditionBicyclo[1.1.0]butanes with troponoidsDFTThe reaction follows a concerted SN2 nucleophilic addition mechanism. acs.orgchemrxiv.org
Intramolecular [2+2] CycloadditionEne-keteniminium ionsDFTThe regioselectivity is controlled by kinetic, thermodynamic, or dynamic factors depending on the substrate. acs.orgresearchgate.netpku.edu.cn
Strain-Release AnnulationRedox-active esters and bicyclo[1.1.0]butanesDFTAn oxidative radical-polar crossover mechanism is supported, and the calculated energy difference between regioisomeric transition states (2.0 kcal/mol) aligns with the observed high regioselectivity. chemrxiv.org

High-Level Ab Initio Computational Methods (e.g., CASSCF, CASPT2) in Mechanistic Studies

While DFT is a powerful tool, for certain complex electronic situations, such as those involving significant biradical character or multiple electronic states, higher-level ab initio methods are required for accurate descriptions. muni.czwikipedia.org These methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and a second-order perturbation theory correction (CASPT2), provide a more rigorous treatment of electron correlation. kuleuven.bemdpi.com

These methods are particularly valuable for studying photochemical reactions and pericyclic reactions where the electronic structure changes dramatically along the reaction coordinate. For example, in the study of degenerate thermal isomerizations of bicyclo[3.1.0]hex-2-ene, a related strained bicyclic system, CASSCF and CASPT2 calculations were used to map the potential energy surface and understand the non-statistical product distribution. researchgate.net

Although direct applications of CASSCF and CASPT2 specifically to bicyclo[3.1.1]heptan-2-one are less commonly reported in the literature, the principles are transferable. These methods could be employed to study, for instance, the photochemical rearrangements of this compound or reactions where a diradical intermediate is suspected. The high computational cost of these methods often limits their use to smaller model systems, but the insights gained are invaluable for understanding the fundamental electronic nature of the reaction. arxiv.org

A comparison of CASSCF and CASPT2 methods in studying the potential energy hypersurfaces of thymine (B56734) revealed that while both can provide qualitatively similar results, CASPT2 offers a more accurate description by including dynamic electron correlation, which can be crucial for correctly describing the energies and geometries of excited states and minima. mdpi.com

Molecular Dynamics Simulations for Understanding Regiochemical and Dynamic Control in Reactions

Molecular dynamics (MD) simulations provide a way to study the time-evolution of a chemical system, offering insights into the dynamic aspects of a reaction that are not captured by static calculations of stationary points on a potential energy surface.

In the context of reactions forming bicyclo[3.1.1]heptane skeletons, MD simulations have been instrumental in understanding cases of "dynamic control," where the outcome of a reaction is not determined by the lowest energy transition state (kinetic control) or the most stable product (thermodynamic control), but by the dynamic trajectory of the molecule on the potential energy surface after passing the transition state. acs.orgresearchgate.netpku.edu.cn

For the intramolecular [2+2] cycloadditions of ene-keteniminium ions, theoretical studies combining DFT, high-level ab initio calculations, and molecular dynamics revealed that the formation of either a fused bicycle framework or a bridged bicyclo[3.1.1]heptane skeleton can be subject to all three types of regiochemical control. acs.orgresearchgate.netpku.edu.cn MD simulations showed that for certain substrates, even if the transition states for both normal and cross cycloaddition are accessible, the dynamic trajectory after the transition state funnels the reactants towards one product over the other. acs.orgpku.edu.cn These simulations have been crucial in rationalizing experimental observations and even correcting misassigned product structures. acs.orgresearchgate.netpku.edu.cn

Theoretical Analysis of Ring Strain and Stability in this compound Systems

The bicyclo[3.1.1]heptane framework is inherently strained due to the presence of a four-membered ring fused to a six-membered ring. This ring strain is a key determinant of its reactivity and stability. Computational methods can quantify this strain and analyze its components, such as angle strain and torsional strain.

The strain energy of a cycloalkane can be estimated by comparing its experimental heat of combustion per CH₂ group with that of a strain-free reference, like cyclohexane. libretexts.org Cyclobutane (B1203170), a component of the bicyclo[3.1.1]heptane system, has significant angle strain due to its C-C-C bond angles being compressed to 90° from the ideal tetrahedral angle of 109.5°. libretexts.org

Theoretical calculations can provide a more detailed picture of the strain. For instance, the synthesis of diphosphine ligands from strained molecules like [3.1.1]propellane to form a bicyclo[3.1.1]heptane backbone was guided by DFT calculations using the artificial force induced reaction (AFIR) method to estimate the feasibility of the initial radical addition. nih.gov The high reactivity of these strained systems is attributed to the release of this inherent ring strain upon reaction. nih.gov This high ring-strain energy is a key feature of molecules like bicyclo[1.1.0]butane, which is a common precursor for the synthesis of bicyclo[3.1.1]heptane derivatives. chemrxiv.org

Derivatization and Functionalization Strategies for Bicyclo 3.1.1 Heptan 2 One

Introduction of Heteroatoms into the Bicyclo[3.1.1]heptane Skeleton

The incorporation of heteroatoms, such as nitrogen and oxygen, into the bicyclo[3.1.1]heptane framework dramatically expands its chemical and biological potential. These strategies often involve the use of bicyclo[1.1.0]butanes (BCBs), which can be derived from precursors related to bicyclo[3.1.1]heptan-2-one, as key starting materials.

Synthesis of Azabicyclo[3.1.1]heptanes

The synthesis of azabicyclo[3.1.1]heptanes, which are considered valuable bioisosteres for meta-substituted pyridines, has been a significant area of research. chinesechemsoc.org These nitrogen-containing bicyclic compounds often exhibit improved physicochemical properties in medicinal chemistry contexts. researchgate.net

Several innovative methods have been developed for their synthesis:

Cycloaddition Reactions: A silver-enabled cycloaddition of BCBs with isocyanides provides a direct route to polysubstituted 3-azabicyclo[3.1.1]heptanes. researchgate.net Similarly, a Eu(OTf)₃-catalyzed formal dipolar [4π+2σ] cycloaddition of BCBs with nitrones yields polysubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes. researchgate.net This reaction is proposed to proceed through nucleophilic addition followed by intramolecular cyclization. researchgate.net

Catalyst-Controlled Annulations: Divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes can be achieved through catalyst-controlled annulations of BCBs with vinyl azides. acs.org A Ti(III)-catalyzed (3+3) annulation leads to 2-aza-BCHepes, while scandium catalysis facilitates a (3+2) annulation followed by rearrangement to form 3-aza-BCHepes. acs.org

Relay Catalysis: An enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures has been accomplished using In(OTf)₃/iridium relay catalysis, involving the ring-opening of BCB ketones with N-allyl carbonates and subsequent intramolecular enantioselective ring closure. chinesechemsoc.org

Intramolecular Imide Formation: An efficient, multigram synthesis of 3-azabicyclo[3.1.1]heptanes has been developed based on the intramolecular imide formation of a 1,3-functionalized cyclobutane (B1203170) derivative. chemrxiv.org This key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, can be used to produce various monoprotected bicyclic diamines. chemrxiv.org

Synthesis of Oxabicyclo[3.1.1]heptanes

Oxabicyclo[3.1.1]heptanes are another important class of heteroatom-containing bicyclic compounds. They are considered potential isosteres of meta-substituted benzene (B151609) rings and can offer improved properties such as increased water solubility. researchgate.netacs.org

Key synthetic strategies include:

Acid-Catalyzed Rearrangement: 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes (oxa-BCHeps) can be synthesized via a mild acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.org This method has been used to prepare various building blocks and even an analogue of the anticancer drug sonidegib, which showed improved physicochemical properties. acs.org

Cycloaddition Reactions: A BF₃-catalyzed [2π+2σ] cycloaddition of aldehydes with BCBs provides access to polysubstituted 2-oxabicyclo[2.1.1]hexanes, which are analogues of bicyclo[1.1.1]pentane with enhanced water solubility. researchgate.net Additionally, an amine-promoted formal dipolar [4π+2σ] cycloaddition of BCBs with nitrones generated in situ from hydroxylamines and polyformaldehyde yields C4-unsubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes. rsc.org

Late-Stage Functionalization Approaches to the this compound Core

Late-stage functionalization is a powerful strategy in drug discovery and materials science, allowing for the diversification of complex molecules at a late point in the synthetic sequence. The this compound core is amenable to such modifications.

Modification at Bridgehead and Bridge Carbons

The bridgehead and bridge positions of the bicyclo[3.1.1]heptane skeleton offer unique opportunities for functionalization. acs.org A bridgehead carbon is a carbon atom shared by at least two rings. libretexts.org

From [3.1.1]Propellane: A practical method for preparing [3.1.1]propellane from 1,5-diiodobicyclo[3.1.1]heptane has been developed. acs.org This propellane serves as a versatile precursor for the difunctionalization of the bridgehead positions. acs.org

Photocatalytic Minisci-like Reaction: A mild, photocatalytic Minisci-like reaction has been employed to introduce various heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes. acs.org This method utilizes readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids. acs.org

Defluorinative Coupling: A defluorinative coupling methodology allows for the direct conversion of trifluoromethylaromatic C-F bonds to difluoromethyl bicyclo[3.1.1]heptane systems. nih.gov

Selective Functionalization of the Ketone and Alpha-Carbons

The ketone group and the adjacent alpha-carbons in this compound are prime sites for selective chemical modifications.

[2σ + 2σ] Radical Cycloaddition: A radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones, catalyzed by a boronyl radical, provides a route to highly substituted bicyclo[3.1.1]heptane derivatives. This method allows for the formation of up to six substituents on the core structure.

Functionalization of Diones: In derivatives like 3-azabicyclo[3.1.1]heptane-2,4-diones, nucleophilic substitutions at the dione (B5365651) positions enable the introduction of diverse functionalities.

Development of Multifunctionalized Bicyclo[3.1.1]heptane Building Blocks for Chemical Synthesis

The development of multifunctionalized bicyclo[3.1.1]heptane building blocks is crucial for their application in medicinal chemistry and materials science. Current time information in Bangalore, IN. These building blocks serve as versatile platforms for the construction of more complex and functionally diverse molecules. chemscene.com

From [3.1.1]Propellane: The difunctionalization reactions of [3.1.1]propellane lead to a variety of functionalized bicyclo[3.1.1]heptanes, which can undergo further post-functionalization reactions. acs.org

Defluorinative Borylation: A light-driven C-F bond activation and strain-release strategy enables the synthesis of difluoromethyl bicyclo[3.1.1]heptane boronate adducts. nih.gov The resulting boronate group can serve as a linchpin for further late-stage functionalization. nih.gov

Photochemical Annulation: A photochemical [3σ+2σ] annulation of bicyclo[1.1.0]butanes and cyclopropylamines has been developed to construct 4-aminobicyclo[3.1.1]heptanes. nih.gov The resulting amino group can be further derivatized to introduce a range of functional groups. nih.gov

Applications of Bicyclo 3.1.1 Heptan 2 One in Advanced Organic Synthesis

Bicyclo[3.1.1]heptan-2-one as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The bicyclo[3.1.1]heptane framework is a key structural motif whose derivatives are crucial intermediates. A direct and convenient synthesis of bicyclo[3.1.1]heptanes starts from [3.1.1]propellane, a homologue of the precursor used for making bicyclo[1.1.1]pentanes (BCPs). domainex.co.uk This propellane can be synthesized on a multigram scale and undergoes various radical-based transformations to generate a wide array of medicinally relevant carbon- and heteroatom-substituted bicyclo[3.1.1]heptanes. researchgate.netacs.org

Synthetic strategies include:

Radical Ring-Opening: [3.1.1]propellane is susceptible to radical functionalization methods, such as ring-opening atom-transfer radical addition reactions, using either photoredox catalysis or a radical initiator like triethylborane. domainex.co.uk

Cycloadditions: Photoinduced [3σ+2σ] cycloaddition reactions between bicyclo[1.1.0]butanes and cyclopropylamines provide an efficient route to trisubstituted bicyclo[3.1.1]heptanes. nih.gov

Functionalization: The resulting functionalized bicyclo[3.1.1]heptanes, which can bear esters, iodides, or other groups, serve as synthetic handles for further diversification, enabling the rapid construction of molecular complexity. domainex.co.ukchemrxiv.org

Design and Implementation of Bioisosteric Analogues in Medicinal Chemistry

One of the most significant applications of the bicyclo[3.1.1]heptane scaffold is as a bioisostere, particularly for meta-substituted benzene (B151609) rings and naphthalenes. researchgate.netsmolecule.com Aromatic rings are common in bioactive molecules but can lead to poor metabolic stability and other undesirable pharmaceutical properties. rsc.org Replacing these flat, sp²-rich structures with sp³-rich, three-dimensional scaffolds like bicyclo[3.1.1]heptane can lead to substantial improvements in drug-like properties. acs.orgresearchgate.net The bridgehead substituents of the bicyclo[3.1.1]heptane scaffold can precisely mimic the geometry of meta-substituted benzenes, with exit vectors of 119-120°. domainex.co.ukchemrxiv.orgacs.org

Replacing an aromatic ring with a bicyclo[3.1.1]heptane or its heteroatom-containing analogues (e.g., oxa-BCHep) can significantly alter a molecule's physicochemical properties, such as lipophilicity and solubility. rsc.org

For instance, in the case of the anticancer drug sonidegib, replacing the meta-phenylene ring with different scaffolds yielded notable changes in lipophilicity, often measured as the calculated distribution coefficient (clogD). While the bicyclo[3.1.1]heptane analogue showed only a slight decrease in lipophilicity, the 3-oxabicyclo[3.1.1]heptane analogue demonstrated a more significant reduction. nih.gov This modification also led to a more than five-fold improvement in aqueous solubility for the oxa-BCHep analogue compared to the parent drug. chemrxiv.orgnih.govnih.gov

Table 1: Comparison of Physicochemical Properties of Sonidegib and its Bioisosteric Analogues. chemrxiv.orgnih.gov
CompoundCore StructureCalculated logD (pH 7.4)Aqueous Solubility (µM)
Sonidegibmeta-Benzene6.86
BCHep Analogue (50)Bicyclo[3.1.1]heptane6.24
Oxa-BCHep Analogue (51)3-Oxabicyclo[3.1.1]heptane4.834

A critical advantage of using bicyclo[3.1.1]heptane bioisosteres is the potential for enhanced metabolic stability. researchgate.net Aromatic rings, especially naphthalenes, are often susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive intermediates and rapid clearance from the body. chemrxiv.org The replacement of these vulnerable motifs with the more stable saturated bicyclic scaffold can protect the molecule from CYP-mediated oxidation. researchgate.netchemrxiv.org

Studies on an analogue of the anti-seizure drug URB597 showed an improvement in microsomal stability for the BCHep version compared to the arene-containing parent drug. domainex.co.uk Similarly, when the naphthalene (B1677914) ring in the aryl hydrocarbon receptor (AhR) antagonist ezutromid (B1671843) was replaced with an aryl-fused bicyclo[3.1.1]heptane, the resulting analogues exhibited increased metabolic stability. chemrxiv.org One analogue, in particular, showed an approximately two-fold increase in its metabolic half-life in mouse liver microsomes. chemrxiv.org However, this effect is not universal; a bicyclo[3.1.1]heptane analogue of sonidegib showed increased metabolic stability, whereas a different (cuneane) analogue was less stable. nih.govnih.gov

Table 2: Metabolic Stability of Ezutromid and its BCHep Analogue in Mouse Liver Microsomes (MLM). chemrxiv.org
CompoundIntrinsic Clearance (CLint) in MLM (µL/min/mg)Half-life (t½) (min)
Ezutromid14.6 ± 1.247.5
BCHep Analogue (50a)7.7 ± 0.590.0

Evaluation of Physicochemical Properties (e.g., Lipophilicity) of Bioisosteres

Utilization in Target-Oriented Synthesis of Biologically Active Compounds

The bicyclo[3.1.1]heptane scaffold has been successfully incorporated into the targeted synthesis of analogues of several known biologically active compounds. This strategy aims to improve the parent drug's properties while retaining its biological activity.

Key examples include:

Sonidegib: An analogue of this anticancer drug was synthesized where the 1,2,3-trisubstituted benzene ring was replaced by a bicyclo[3.1.1]heptane scaffold. acs.org Further work explored replacing the benzene ring with a 3-oxabicyclo[3.1.1]heptane, which resulted in a patent-free analogue with nanomolar potency and improved solubility. nih.govnih.gov

Ezutromid: Researchers synthesized a library of aryl-fused bicyclo[3.1.1]heptanes to replace the naphthalene ring in this Duchenne muscular dystrophy drug candidate. The new analogues retained biological activity with improved metabolic profiles. chemrxiv.org

URB597: The BCHep analogue of this anti-seizure medication demonstrated improved membrane permeability and metabolic stability. domainex.co.ukacs.org

Rupatadine: Replacing the pyridine (B92270) ring of this antihistamine with a 3-azabicyclo[3.1.1]heptane unit led to a marked improvement in physicochemical properties like solubility and lipophilicity. researchgate.net

These examples validate the use of bicyclo[3.1.1]heptane and its hetero-analogues as effective tools in medicinal chemistry for the target-oriented synthesis of next-generation therapeutics. acs.org

Future Perspectives and Emerging Research Directions

Development of Innovative and Sustainable Synthetic Methodologies for Bicyclo[3.1.1]heptan-2-one

The synthesis of bicyclo[3.1.1]heptanes, including the ketone, is evolving beyond traditional methods, with a strong emphasis on sustainability and efficiency. domainex.co.uk Modern strategies are being developed to construct this strained bicyclic system using innovative catalytic processes.

A notable advancement is the use of photocatalysis. For instance, a photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines has been developed to produce functionalized aminobicyclo[3.1.1]heptanes under mild conditions. nih.gov This method, utilizing an iridium photocatalyst and blue light irradiation, offers a direct route to trisubstituted bicyclo[3.1.1]heptanes. nih.govvulcanchem.com Researchers have also explored boronyl radical-catalyzed [2σ+2σ] cycloadditions between BCBs and cyclopropyl (B3062369) ketones, providing an atom-economical pathway to highly substituted bicyclo[3.1.1]heptane derivatives. figshare.comacs.orgnih.gov These photocatalytic approaches are significant as they often operate at room temperature and can avoid harsh reagents. nih.gov

Another sustainable approach involves the use of hexafluoroisopropanol (HFIP) to mediate the simultaneous activation of BCBs and indolyl alcohols, leading to the formation of indole-fused bicyclo[3.1.1]heptanes without the need for metal catalysts or photoredox conditions. chemrxiv.org Furthermore, intramolecular [2+2] cycloadditions of vinylketenes generated from precursors like geranoyl chloride provide a pathway to bicyclo[3.1.1]heptan-6-one derivatives. brandeis.edu

These emerging methods highlight a shift towards greener chemistry, aiming to reduce reaction steps, minimize waste, and utilize milder conditions. The development of scalable syntheses, such as the multigram preparation of [3.1.1]propellane as a key precursor, is also crucial for making these building blocks more accessible for broader applications. domainex.co.uknih.gov

Table 1: Comparison of Innovative Synthetic Methods for Bicyclo[3.1.1]heptane Scaffolds

MethodPrecursorsCatalyst/ConditionsKey Advantages
Photoinduced [3σ+2σ] Cycloaddition Bicyclo[1.1.0]butanes, CyclopropylaminesIridium photocatalyst, blue lightMild conditions, direct access to aminobicyclo[3.1.1]heptanes. nih.govvulcanchem.com
Boronyl Radical [2σ+2σ] Cycloaddition Bicyclo[1.1.0]butanes, Cyclopropyl ketonesB₂pin₂, 3-pentyl isonicotinateAtom-economical, modular synthesis of highly functionalized products. figshare.comacs.orgnih.gov
HFIP-Mediated (3+3) Annulation Bicyclo[1.1.0]butanes, Indolyl alcoholsHexafluoroisopropanol (HFIP)Metal- and photocatalyst-free, simultaneous activation of both components. chemrxiv.org
Intramolecular [2+2] Cycloaddition Vinylketenes (from acyl chlorides)Thermal (reflux)Access to specific terpene-like bicyclo[3.1.1]heptanone structures. brandeis.edu

Deeper Mechanistic Elucidation of Complex Rearrangements and Reactivity Patterns

The unique, strained structure of the bicyclo[3.1.1]heptane framework gives rise to complex rearrangements and reactivity that are subjects of ongoing investigation. ugent.be Understanding these mechanisms is key to controlling reaction outcomes and designing new synthetic transformations.

Photochemical reactions of 6,6-dimethylbicyclo[3.1.1]heptan-2-ones (verbanone derivatives) have been shown to yield predominantly unsaturated aldehydes through cleavage adjacent to the carbonyl group. cdnsciencepub.com The specific products formed are rationalized by the stereochemistry of the bicyclic system and the relative stability of the intermediate alkyl radicals. cdnsciencepub.com This behavior shows parallels with α-cyclopropyl ketones, suggesting that the electronic properties of the strained cyclobutane (B1203170) ring play a critical role. cdnsciencepub.com

Computational studies, often using Density Functional Theory (DFT), are becoming indispensable for mapping reaction pathways. For example, DFT calculations have been used to understand the mechanism of amine-promoted formal dipolar [4π+2σ] cycloadditions of BCBs with nitrones, which produce 2-oxa-3-azabicyclo[3.1.1]heptanes. rsc.org These studies help to explain the observed regioselectivity and the influence of substituents. Similarly, mechanistic investigations into Lewis acid-catalyzed cycloadditions have shed light on the role of intermediates and the factors controlling diastereoselectivity. rsc.orgresearchgate.net The rearrangement of bicyclo[1.1.1]pentylcarbinyl radicals has also been studied as a probe for understanding radical reaction mechanisms. researchgate.net

Future research will likely involve more sophisticated computational models and in-situ spectroscopic techniques to observe reactive intermediates directly, providing a clearer picture of the transition states and reaction coordinates involved in the transformations of this compound and its derivatives.

Expansion of this compound's Role in Bioisosteric Design Beyond Current Applications

The concept of "escaping from flatland" is a major trend in medicinal chemistry, where three-dimensional saturated scaffolds are used to replace flat aromatic rings to improve physicochemical properties. rsc.org The bicyclo[3.1.1]heptane (BCHep) scaffold is an excellent bioisosteric replacement for a meta-substituted benzene (B151609) ring, as its bridgehead substituent vectors mimic the 120° angle of meta-substitution almost perfectly. domainex.co.ukacs.org

This geometric mimicry has led to the synthesis of BCHep analogues of known drugs. For instance, replacing the meta-phenyl group in the anti-cancer drug sonidegib and the anti-seizure drug URB597 with a BCHep scaffold has been investigated. domainex.co.uk In the case of the URB597 analogue, this substitution led to improved microsomal stability and a better CYP inhibition profile. domainex.co.uk The introduction of heteroatoms into the scaffold, creating 3-azabicyclo[3.1.1]heptanes as pyridine (B92270) isosteres or 3-oxabicyclo[3.1.1]heptanes as resorcinol (B1680541) isosteres, further expands their utility. acs.orgchemrxiv.orgresearchgate.net These heteroatom-containing analogues can offer improved water solubility and metabolic stability compared to their all-carbon counterparts. rsc.org

The future in this area lies in broadening the scope of drugs and bioactive molecules that incorporate the bicyclo[3.1.1]heptane core. Research is focused on developing modular synthetic routes that allow for the late-stage introduction of this scaffold into complex molecules. domainex.co.ukacs.org The exploration of 1,2-disubstituted bicyclo[3.1.1]heptanes as potential bioisosteres for ortho-phenyl rings is also an emerging area of interest. rsc.org

Table 2: Bicyclo[3.1.1]heptane Derivatives as Bioisosteres

Bicyclic ScaffoldAromatic System MimickedPotential Advantages
Bicyclo[3.1.1]heptane (BCHep) meta-Substituted BenzeneGeometric mimicry, improved metabolic stability. domainex.co.ukacs.orgsmolecule.com
3-Azabicyclo[3.1.1]heptane meta-Substituted PyridineImproved physicochemical properties, potential for novel interactions. chemrxiv.orgresearchgate.netacs.org
3-Oxabicyclo[3.1.1]heptane meta-Substituted Benzene/ResorcinolIncreased aqueous solubility. acs.org
1,2-Disubstituted Bicyclo[3.1.1]heptane ortho-Substituted BenzeneEmerging area, potential for novel 3D arrangements. rsc.org

Exploration of New Reactivity Manifolds and Applications for Functionalized Bicyclo[3.1.1]heptanes

Beyond medicinal chemistry, the unique structural and electronic properties of functionalized bicyclo[3.1.1]heptanes make them attractive for other applications, including materials science and catalysis. Research into their fundamental reactivity continues to uncover novel transformations.

The strain inherent in the bicyclo[3.1.1]heptane system can be harnessed to drive reactions. For example, the development of cycloaddition reactions using bicyclo[1.1.0]butanes as precursors has opened up a wide range of possibilities for creating complex, polycyclic systems. researchgate.netchinesechemsoc.org These reactions, including formal (4+2), (3+3), and (3+2) cycloadditions, allow for the construction of diverse bicyclic and spirocyclic frameworks. chemrxiv.orgresearchgate.net

Functionalized bicyclo[3.1.1]heptanes can serve as monomers for polymerization, potentially leading to new materials with enhanced thermal and mechanical properties due to the rigid bicyclic core. smolecule.com Derivatives like bicyclo[3.1.1]heptane-1,5-dicarboxylic acid are being explored as building blocks for novel polymers. smolecule.com Furthermore, chiral derivatives, such as those derived from the natural product verbenone (B1202108), are valuable as chiral auxiliaries in asymmetric synthesis, enabling control over the stereochemistry of chemical reactions. smolecule.commdpi.com

Future research will likely focus on discovering new catalytic systems to functionalize the bicyclo[3.1.1]heptane skeleton with even greater precision and efficiency. This includes developing methods for enantioselective synthesis and exploring the use of these scaffolds as ligands for transition metal catalysts or as components in advanced materials. The development of indolo-bicyclo[3.1.1]heptane as a carbazole (B46965) isostere, for example, points towards the creation of novel polycyclic scaffolds for applications in organic electronics or as probes in chemical biology. researchgate.netchemrxiv.org

Q & A

Q. What are the dominant sources of this compound in natural products?

  • Methodology : Extract essential oils from plants like Lippia javanica or rosemary (Rosmarinus officinalis) via steam distillation or supercritical CO2_2 extraction. Analyze extracts via GC-MS to identify this compound as a major component (e.g., 20.8% in Lippia javanica ). Note that detection depends on extraction parameters (e.g., pressure, temperature) .

Advanced Research Questions

Q. How can discrepancies in reported concentrations of this compound across studies be resolved?

  • Methodology : Compare extraction conditions (e.g., 8.2 MPa vs. 10.3 MPa for CO2_2 extraction) and plant genotypes . Use multivariate statistical analysis (e.g., PCA) to isolate variables affecting yield. Replicate experiments with standardized protocols, ensuring consistent internal controls and instrument calibration .

Q. What strategies optimize the synthesis of enantiomerically pure this compound derivatives?

  • Methodology : Utilize asymmetric catalysis with chiral palladium or nickel complexes (e.g., Pd(OAc)2_2/ligand systems) to control stereochemistry . Purify intermediates via column chromatography (silica gel, n-hexane/EtOAc gradients) and confirm enantiomeric excess (ee) using chiral HPLC or polarimetry .

Q. How do structural modifications (e.g., alkylation) impact the reactivity of this compound in organic transformations?

  • Methodology : Introduce substituents (e.g., pyridin-2-ylmethyl groups) via alkylation or cross-coupling reactions. Monitor steric and electronic effects using density functional theory (DFT) calculations and kinetic studies (e.g., rate constants for ketone reduction) . Validate results with 1H^{1}\text{H} NMR to track regioselectivity .

Data Analysis and Experimental Design

Q. What statistical approaches validate the reproducibility of this compound quantification in ecological studies?

  • Methodology : Apply ANOVA to compare inter-laboratory data, accounting for variance in GC-MS sensitivity and extraction efficiency. Use Bland-Altman plots to assess agreement between methods. Report relative standard deviations (RSD) for triplicate measurements .

Q. How can researchers resolve conflicting spectral assignments for this compound isomers?

  • Methodology : Combine 2D NMR techniques (e.g., HSQC, HMBC) to map 13C^{13}\text{C}-1H^{1}\text{H} correlations. Cross-reference with computed spectra (e.g., via Gaussian software) for hypothetical isomers. Validate using X-ray crystallography if single crystals are obtainable .

Ecological and Biochemical Implications

Q. What role does this compound play in plant-insect interactions?

  • Methodology : Conduct olfactometer assays to test repellent activity against arthropods (e.g., Hyalomma marginatum). Compare dose-response curves for synthetic vs. natural this compound. Use RNA-seq to identify insect olfactory receptors activated by the compound .

Q. How does this compound stability vary under environmental stressors (e.g., UV light, humidity)?

  • Methodology : Expose samples to controlled stressors and track degradation via GC-MS. Quantify degradation products (e.g., bicyclic alcohols) and model half-life using Arrhenius equations. Compare stability across solvents (e.g., hexane vs. ethanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.